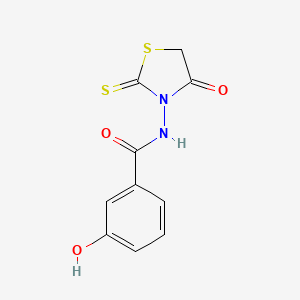
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazolidine ring. This compound is notable for its unique structural properties, which include a hydroxyl group, a thioxo group, and a thiazolidine ring. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of a thiourea derivative with an α-halo carbonyl compound. The resulting thiazolidine intermediate is then reacted with 3-hydroxybenzoyl chloride under basic conditions to form the final product.
Reaction Conditions:
Step 1: Cyclization of thiourea with α-halo carbonyl compound in the presence of a base such as sodium hydroxide.
Step 2: Reaction of the thiazolidine intermediate with 3-hydroxybenzoyl chloride in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-oxo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide.
Reduction: Formation of 3-hydroxy-N-(4-mercapto-1,3-thiazolidin-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazolidine ring is known to enhance the biological activity of compounds.
Medicine: Investigated for its potential as a therapeutic agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes. Its unique properties can be exploited in the design of catalysts and other industrial chemicals.
作用機序
The mechanism of action of 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidine ring and the hydroxyl group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Receptors: Modulation of receptor activity in cancer cells, leading to apoptosis or cell cycle arrest.
類似化合物との比較
3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can be compared with other thiazolidine derivatives and benzamide compounds:
Similar Compounds:
Uniqueness:
- The presence of both a hydroxyl group and a thioxo group in the same molecule provides unique chemical reactivity and biological activity.
- The combination of a benzamide core with a thiazolidine ring enhances its potential as a versatile building block in organic synthesis and drug development.
特性
分子式 |
C10H8N2O3S2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
3-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H8N2O3S2/c13-7-3-1-2-6(4-7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15) |
InChIキー |
JRPDUIRPPCPZTA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12138038.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12138041.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12138045.png)
![2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138048.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138062.png)


![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phe nyl]acetamide](/img/structure/B12138077.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138079.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138093.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138096.png)
![N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12138099.png)
